molecular formula C19H23N3O4S B2993496 N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide CAS No. 1396713-66-8

N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide

Cat. No. B2993496
CAS RN: 1396713-66-8
M. Wt: 389.47
InChI Key: OYSLBZJZWVIAHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc .


Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. It includes understanding the reactants, products, and the conditions under which the reaction occurs .

Scientific Research Applications

Fluorescent Probes and Zinc Detection

  • Study 1: Kimber et al. (2003) explored the synthesis of various sulfonamide compounds, including those similar to N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide. They found these compounds to be useful as fluorescent probes, particularly for detecting zinc ions in biological systems. The study highlighted the bathochromic shift in ultraviolet/visible spectra upon the addition of zinc ions, indicating potential applications in biochemical zinc sensing (Kimber et al., 2003).

Photodynamic Therapy

  • Study 2: Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with sulfonamide derivative groups. This compound demonstrated excellent fluorescence properties and a high singlet oxygen quantum yield, making it potentially valuable for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Anti-HIV and Antifungal Activities

  • Study 3: Zareef et al. (2007) investigated a series of sulfonamide derivatives, including ones structurally related to the compound , for their potential anti-HIV and antifungal activities. This study suggests a broader scope for these compounds in antiviral and antifungal research (Zareef et al., 2007).

Electrochemical and Spectroelectrochemical Properties

  • Study 4: Kantekin et al. (2015) focused on the synthesis and characterization of sulfonamide derivatives with potential applications in electrochemical studies. Their research provides insights into how these compounds interact with metal ions, which could be relevant for developing new materials or sensors (Kantekin et al., 2015).

Antimycobacterial Agents

  • Study 5: Malwal et al. (2012) described the synthesis of sulfonamide compounds with cysteine-activated sulfur dioxide release profiles, exhibiting high potency in inhibiting Mycobacterium tuberculosis. These findings suggest a potential role for these compounds in treating tuberculosis (Malwal et al., 2012).

Corrosion Inhibition

  • Study 6: Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron, including compounds similar to the one . This research indicates possible applications in materials science, particularly in protecting metals from corrosion (Kaya et al., 2016).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it produces its effect in the body. This usually involves the drug’s interaction with a target protein or enzyme .

properties

IUPAC Name

2-methoxy-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-26-17-4-2-3-5-18(17)27(24,25)21-14-15-8-12-22(13-9-15)19(23)16-6-10-20-11-7-16/h2-7,10-11,15,21H,8-9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSLBZJZWVIAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide

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